5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are part of several larger biomolecules, including the nucleic acids DNA and RNA.
Scientific Research Applications
Synthesis and Antitumor Activity
Research on similar pyrido[2,3-d]pyrimidine derivatives has identified them as potent inhibitors with significant activity against certain cancer types. For example, a study outlines the synthesis route for a compound with notable antitumor activity against the Walker 256 carcinosarcoma in rats, highlighting the therapeutic potential of this chemical class in cancer research (Grivsky et al., 1980).
Heterocyclic Compound Development
The compound falls within a broader category of heterocyclic compounds that have been synthesized for various applications, including pharmaceuticals. Research demonstrates the synthesis of structurally diverse dihydropyrido[2,3-d]pyrimidine-2,4-diones, showcasing the versatility of these compounds in creating a wide range of functionalized molecules for potential therapeutic use (Verma & Jain, 2012).
Novel Synthesis Methods
Studies have developed novel, efficient synthesis methods for pyrido[2,3-d]pyrimidine derivatives, emphasizing the importance of these compounds in the field of medicinal chemistry. For instance, one research article reports an environmentally friendly, water-mediated, and catalyst-free synthesis method for a new series of these compounds, demonstrating the ongoing interest in developing sustainable and efficient production techniques (Brahmachari et al., 2020).
Nonlinear Optical Properties
The study of related compounds also extends to materials science, where their nonlinear optical properties have been investigated. This research suggests the potential for these compounds to be used in the development of optical materials and devices, highlighting their multifunctional applications beyond medicinal chemistry (Shettigar et al., 2009).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. Pyrimidine derivatives are known to have a wide range of biological activities, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer effects . The specific mechanism of action of “5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would depend on its exact structure and the biological system it interacts with.
Future Directions
The future directions for research on a compound depend on its known properties and potential applications. Given the wide range of biological activities of pyrimidine derivatives, potential future directions could include further studies on the synthesis, structure-activity relationships, and biological activities of “5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” and similar compounds .
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-6-7-15-11-22-19-17(20(25)24(5)21(26)23(19)4)18(15)27-12-16-10-13(2)8-9-14(16)3/h8-11H,6-7,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAIRYNRJYAPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=C(C=CC(=C3)C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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